molecular formula C13H12N4OS2 B5667716 2-(1-methylbenzimidazol-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide

2-(1-methylbenzimidazol-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B5667716
M. Wt: 304.4 g/mol
InChI Key: GPMVZURTJOIQHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-methylbenzimidazol-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide is a heterocyclic compound that contains both benzimidazole and thiazole moieties. These structures are known for their diverse biological activities and are commonly found in various pharmacologically active compounds. The presence of both benzimidazole and thiazole rings in a single molecule makes this compound particularly interesting for medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methylbenzimidazol-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or other formylating agents.

    Formation of the Thiazole Moiety: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.

    Coupling of the Two Moieties: The final step involves coupling the benzimidazole and thiazole moieties through a sulfanyl linkage. This can be achieved by reacting the benzimidazole derivative with a thiazole derivative in the presence of a suitable base and solvent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions can occur at the nitrogen atoms in the benzimidazole and thiazole rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can take place at various positions on the benzimidazole and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

2-(1-methylbenzimidazol-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-methylbenzimidazol-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with DNA and enzymes, while the thiazole ring can modulate various biochemical pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby altering their activity and leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.

    Thiazole Derivatives: Compounds like thiamine (Vitamin B1) and ritonavir, which have diverse biological activities.

Uniqueness

The uniqueness of 2-(1-methylbenzimidazol-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide lies in its combined structure of benzimidazole and thiazole rings, which may confer unique biological activities and therapeutic potential not seen in compounds containing only one of these moieties.

Properties

IUPAC Name

2-(1-methylbenzimidazol-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS2/c1-17-10-5-3-2-4-9(10)15-13(17)20-8-11(18)16-12-14-6-7-19-12/h2-7H,8H2,1H3,(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPMVZURTJOIQHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.